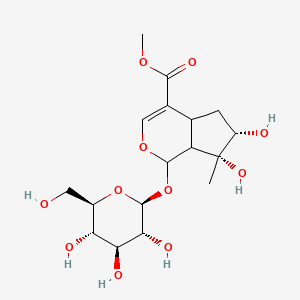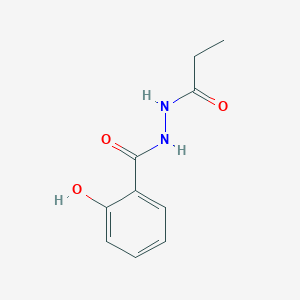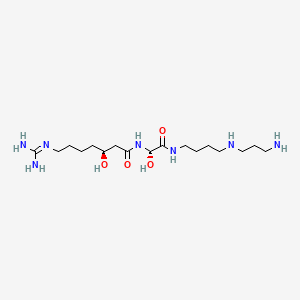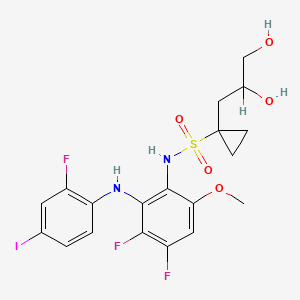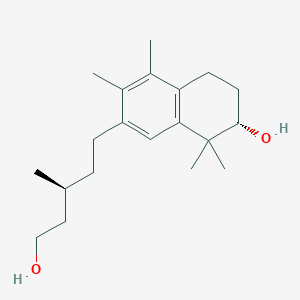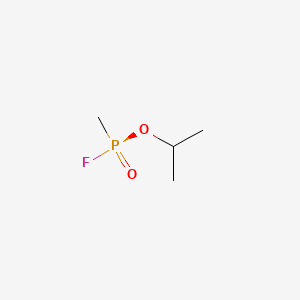
Sarin, (+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-sarin is the (S)-enantiomer of sarin; the less active enantiomer of racemic sarin, a nerve agent that is employed as a chemical warfare agent. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor and a neurotoxin. It is an enantiomer of a (S)-sarin.
Applications De Recherche Scientifique
Theoretical Chemistry and Chemical Defense
Theoretical computational methods have been applied to study the potential of magnesium oxide and hydroxide surfaces to degrade organophosphorus substances like sarin, used as warfare agents. These substances inhibit acetylcholinesterase, crucial for the central nervous system. The degradation of sarin by magnesium hydroxide (brucite) involves adsorption through fluorine and phosphonyl oxygen atoms, leading to potential applications in decomposing neurotoxic agents and pesticides. The theoretical approach employed can be utilized for various chemical processes, indicating a dual character of this research with implications for both defense and environmental protection (Alvim, Vaiss, Leitão, & Borges, 2014).
Sarin Exposure and Long-Term Effects
A systematic review by the National Toxicology Program evaluated evidence for long-term neurological effects following acute exposure to sarin. The review identified significant data supporting acute sarin exposure as a neurological hazard to humans, with effects including reduced cholinesterase, visual and ocular effects, impaired learning and memory, and altered nervous system morphology. These findings highlight the necessity for further research on the long-term consequences of sarin exposure (Jett et al., 2020).
Sarin Neurotoxicity
Sarin's neurotoxicity involves inhibiting acetylcholinesterase, leading to a buildup of acetylcholine in the central nervous system, causing seizures, respiratory arrest, and potentially death. Sarin's indirect effects include neurotransmitter activation and alterations in signaling systems. The treatment for sarin exposure includes atropine, oxime, and diazepam, highlighting the compound's complex impact on the human body and the necessity for comprehensive medical responses (Abou‐Donia, Siracuse, Gupta, & Sobel Sokol, 2016).
Sarin Detection and Elimination
Research on materials for sensing and capturing sarin has explored the effect of metal atoms on graphyne (GY) towards sarin adsorption. Metal decoration on GY significantly improves the adsorption energy of sarin, indicating that metal-decorated GY could be a promising candidate for sensing and capturing applications of chemical warfare agents like sarin (Mofidi & Reisi-Vanani, 2019).
Propriétés
Numéro CAS |
6171-93-3 |
|---|---|
Nom du produit |
Sarin, (+)- |
Formule moléculaire |
C4H10FO2P |
Poids moléculaire |
140.09 g/mol |
Nom IUPAC |
2-[fluoro(methyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C4H10FO2P/c1-4(2)7-8(3,5)6/h4H,1-3H3/t8-/m1/s1 |
Clé InChI |
DYAHQFWOVKZOOW-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)O[P@](=O)(C)F |
SMILES |
CC(C)OP(=O)(C)F |
SMILES canonique |
CC(C)OP(=O)(C)F |
Autres numéros CAS |
6171-93-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



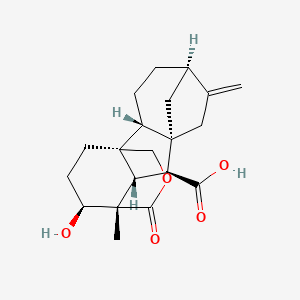
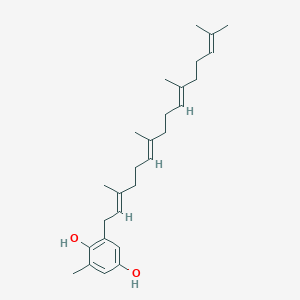
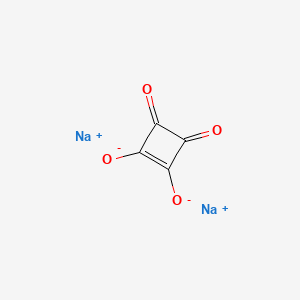
![(1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione](/img/structure/B1253196.png)
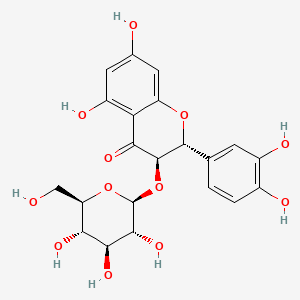
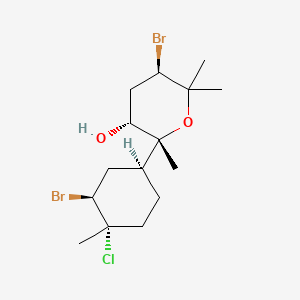
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1253203.png)
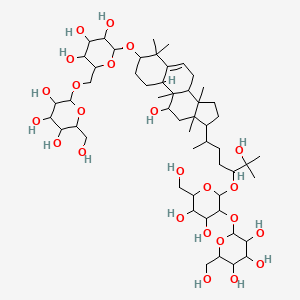
![N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4,5-dibromo-1H-pyrrole-2-carboxamide](/img/structure/B1253205.png)
